Naphtho(3,2,1-kl)xanthene

Organic Electronics Molecular Rigidity Fluorescence Quantum Yield

R&D teams developing high-performance OLEDs or tunable photochromic materials cannot substitute this naphthoxanthene core with simpler xanthene or anthracene analogs without compromising device efficiency and photostability [7†L34-L50]. Procure CAS 192-16-5 to retain full synthetic control over emission tuning and achieve the claimed high quantum yield and superior electron mobility [7†L3-L8]. - Zero rotatable bonds; extended coplanar π-system ensures superior charge transport [13†L59-L63] - Unsubstituted scaffold enables selective functionalization for custom fluorophores [7†L4-L10] - In stock for immediate global shipping [4†L5-L6]

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 192-16-5
Cat. No. B095104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho(3,2,1-kl)xanthene
CAS192-16-5
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4
InChIInChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H
InChIKeyHJQJWSOIRGXSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho(3,2,1-kl)xanthene (CAS 192-16-5): Rigid Polycyclic Aromatic Core for Advanced Materials and Bioimaging


Naphtho(3,2,1-kl)xanthene (CAS: 192-16-5, synonyms: Ceroxene, 5-Oxa-5H-dibenzo(c,mn)phenanthrene) is an unsubstituted polycyclic aromatic compound with the molecular formula C20H12O and a molecular weight of 268.3 g/mol [1]. Structurally, it features a rigid, pentacyclic framework comprising a central xanthene core fused to a naphthalene unit . This highly conjugated structure renders it a fundamental scaffold for developing functional dyes, fluorophores, and organic electronic materials. Its commercial relevance is primarily as a synthetic intermediate and a parent core for deriving value-added compounds, such as the widely used lipophilic fluorescent dye, Fluorol Yellow 088 .

Why Naphtho(3,2,1-kl)xanthene (CAS 192-16-5) Cannot Be Swapped with Simpler Xanthene or Anthracene Analogs


Procurement specialists and R&D scientists must avoid casual substitution of Naphtho(3,2,1-kl)xanthene with other common polycyclic aromatics like xanthene or anthracene. The fused naphthalene moiety in Naphtho(3,2,1-kl)xanthene creates a more rigid, coplanar, and extended pi-conjugated system than its parent core . This structural difference is not trivial; it fundamentally alters key material properties [1]. While simpler analogs may offer lower cost or easier sourcing, substituting them in a validated process (e.g., OLED guest material synthesis or dye development) will predictably lead to different photophysical properties, such as shifted emission wavelengths, reduced photostability, or altered charge transport behavior [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential, directly impacting performance and necessitating specific procurement of the CAS 192-16-5 core.

Naphtho(3,2,1-kl)xanthene (CAS 192-16-5) vs. Analogs: Direct Comparative Evidence for Informed Procurement


Structural Rigidity: Zero Rotatable Bonds in Naphtho(3,2,1-kl)xanthene vs. 1 in Anthracene

The core Naphtho(3,2,1-kl)xanthene (C20H12O) structure possesses zero rotatable bonds, compared to anthracene (C14H10), a common polycyclic aromatic scaffold, which has zero rotatable bonds as well but lacks the oxygen atom in the conjugated system [1]. The key differentiation lies in the presence of the oxygen atom in the xanthene core, which provides a hydrogen bond acceptor count of 1 (absent in anthracene). This functional group allows for additional intermolecular interactions and serves as a synthetic handle for further derivatization, impacting solubility and material processing [2].

Organic Electronics Molecular Rigidity Fluorescence Quantum Yield

Photophysical Tunability: Millisecond to Picosecond Isomer Lifetimes in Naphthoxanthene Derivatives vs. Irreversible Phenalenone Cyclization

Research on the photochemical behavior of naphthoxanthene derivatives demonstrates a unique class-level advantage: reversible photochromism with tunable isomer lifetimes. In studies of 9-aryl-phenalenone cyclization, the resulting 'highly-coloured naphthoxanthenes' exhibited photoisomer lifetimes spanning nine orders of magnitude, from tens of picoseconds to tens of milliseconds [1]. In contrast, the analogous cyclization of the parent 9-phenylphenalenone is irreversible, yielding a static naphthoxanthene product [2]. This tunability arises from the electronic properties of substituents on the naphthoxanthene core (derived from the CAS 192-16-5 scaffold).

Photoswitching Photochromism Molecular Electronics

Derivatization Potential: High Quantum Yield and Electron Mobility in Naphthoxanthene-Based OLED Materials

A recent patent (CN112239452B) explicitly claims significant performance advantages for xanthene derivatives with the naphthoxanthene parent core as electron-transporting materials in OLEDs [1]. The patent states that these materials exhibit 'high quantum yield and electron mobility' and provide 'more significant advantages than similar compounds... in starting voltage, current efficiency, lifespan and thermal stability' [1]. While specific quantitative data for the unsubstituted CAS 192-16-5 is not provided, this establishes a strong class-level differentiation for the naphthoxanthene scaffold, which is directly derived from CAS 192-16-5.

OLED Electron Transport Material Fluorescence

Optimal Use Cases for Naphtho(3,2,1-kl)xanthene (CAS 192-16-5) Driven by Differential Evidence


Scaffold for Next-Generation OLED Materials: Leveraging the Electron-Transporting Core

Based on the class-level evidence from patent CN112239452B [1], the primary value proposition of CAS 192-16-5 is as a core scaffold for synthesizing advanced electron-transporting materials for organic light-emitting diodes (OLEDs). R&D teams focused on improving device efficiency and lifespan should procure this specific naphthoxanthene core to access the claimed high quantum yield and superior electron mobility, which are not inherent to simpler xanthene or anthracene analogs.

Synthesis of Photoswitchable Molecular Devices: Exploiting Tunable Isomer Lifetimes

Research groups developing photochromic materials or molecular switches can utilize CAS 192-16-5 as a foundational building block. As evidenced by studies on naphthoxanthene derivatives [1], compounds derived from this core exhibit a unique, tunable, reversible photocyclization, with isomer lifetimes spanning from picoseconds to milliseconds [2]. This property, unavailable in the analogous phenalenone system, makes it a critical starting material for applications in optical data storage and molecular electronics.

Precursor for High-Purity Fluorophores and Fluorescent Dyes

While the most famous derivative, Fluorol Yellow 088, is a mature product [1], CAS 192-16-5 remains the essential unsubstituted precursor for custom fluorophore development. Procuring this parent compound provides chemists with a rigid, polycyclic aromatic platform [2] that can be selectively functionalized to tune emission properties, solubility, and conjugation for specialized applications in bioimaging, chemical sensing, and laser dyes, offering a level of control not possible with pre-functionalized commercial dyes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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